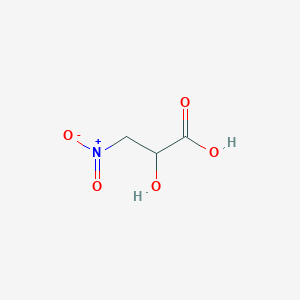

2-Hydroxy-3-nitropropanoic acid

Description

Properties

CAS No. |

36629-54-6 |

|---|---|

Molecular Formula |

C3H5NO5 |

Molecular Weight |

135.08 g/mol |

IUPAC Name |

2-hydroxy-3-nitropropanoic acid |

InChI |

InChI=1S/C3H5NO5/c5-2(3(6)7)1-4(8)9/h2,5H,1H2,(H,6,7) |

InChI Key |

XUBFCGLROXDUOV-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C(C(C(=O)O)O)[N+](=O)[O-] |

Synonyms |

2-hydroxy-3-nitropropionic acid |

Origin of Product |

United States |

Contextual Significance in Organic Chemistry

2-Hydroxy-3-nitropropanoic acid serves as a valuable building block in organic synthesis, primarily due to the presence of multiple reactive functional groups. The combination of a hydroxyl and a carboxylic acid group on adjacent carbons (an α-hydroxy acid moiety) and a nitro group on the β-carbon makes it a precursor for a variety of target molecules.

A significant application of this compound lies in the stereoselective synthesis of other valuable chemicals. Research has demonstrated the utility of esters of 2-hydroxy-3-nitropropanoic acid in biocatalytic resolutions to obtain enantiomerically pure compounds. tandfonline.comnih.govoup.com This is particularly important in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity.

One of the most well-documented applications is its use in the synthesis of optically active isoserine, a non-proteinogenic β-amino acid that is a component of several biologically active natural products. tandfonline.comnih.govoup.com The process involves the enantioselective hydrolysis of an ester of 2-hydroxy-3-nitropropanoic acid, such as ethyl 2-hydroxy-3-nitropropanoate, using microbial enzymes. This enzymatic resolution allows for the separation of the (R) and (S) enantiomers, which can then be converted to the desired stereoisomer of isoserine. tandfonline.comnih.govoup.com

The general chemical properties of 2-hydroxy-3-nitropropanoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H5NO5 | PubChem nih.gov |

| Molecular Weight | 135.08 g/mol | PubChem nih.gov |

| CAS Number | 36629-54-6 | PubChem nih.gov |

| Appearance | Not specified | |

| Solubility | Not specified |

Relevance in Natural Product Chemistry and Biochemistry

While 2-hydroxy-3-nitropropanoic acid is a valuable synthetic intermediate for accessing molecules related to natural products, its own natural occurrence is not well-documented in publicly available scientific literature. Extensive searches for the isolation of 2-hydroxy-3-nitropropanoic acid from natural sources (plants, fungi, bacteria) did not yield any specific findings. This suggests that the compound is primarily of synthetic interest.

Its relevance to biochemistry stems from its role as a precursor to biochemically significant molecules like isoserine. tandfonline.comnih.govoup.com Isoserine is a structural isomer of the common amino acid serine and is found in various natural products with interesting biological activities. The ability to synthesize optically pure isoserine from 2-hydroxy-3-nitropropanoic acid highlights the latter's indirect importance in studying and synthesizing naturally derived compounds.

The biochemical transformation of 2-hydroxy-3-nitropropanoic acid esters is a key area of research. A study published in Bioscience, Biotechnology, and Biochemistry detailed the screening of various microorganisms for their ability to hydrolyze ethyl 2-hydroxy-3-nitropropanoate stereoselectively. tandfonline.comoup.com This research exemplifies the intersection of biochemistry and organic synthesis, where enzymatic processes are harnessed for the production of chiral molecules. The study identified several microbial strains capable of performing this transformation with high enantioselectivity. tandfonline.comoup.com

Historical Perspective of Discovery and Early Research

Classical Synthetic Methodologies

The non-chiral synthesis of 2-hydroxy-3-nitropropanoic acid can be achieved through several established chemical reactions. These methods typically involve the formation of the carbon-carbon bond between a two-carbon and a one-carbon synthon, followed by necessary functional group manipulations.

Henry Reaction-Based Approaches

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry that combines a nitroalkane with an aldehyde or ketone in the presence of a base to yield a β-nitro alcohol. redalyc.orgwikipedia.org This reaction provides a direct and versatile route to the core structure of 2-hydroxy-3-nitropropanoic acid.

A plausible and documented approach involves the reaction of glyoxylic acid with nitromethane (B149229). researchgate.net In this base-catalyzed reaction, the nitronate anion, generated from nitromethane, acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. The subsequent protonation of the resulting alkoxide yields 2-hydroxy-3-nitropropanoic acid. The general mechanism for the Henry reaction begins with the deprotonation of the nitroalkane to form a nitronate, which then attacks the carbonyl compound. wikipedia.org

While the base-catalyzed reaction of glyoxylic acid and nitromethane provides the target molecule, controlling the stereochemistry is a significant challenge in non-catalyzed systems. To achieve stereoselectivity, chiral derivatives of glyoxylic acid can be employed. For instance, the use of N-glyoxyloyl-(2R)-bornane-10,2-sultam or (1R)-8-phenylmenthyl glyoxylate (B1226380) as chiral auxiliaries allows for a diastereoselective Henry reaction with nitro compounds, leading to the formation of the desired stereoisomer of the β-nitro alcohol product. researchgate.net

Reactions Involving Dinitrogen Tetroxide and Acrylic Esters

An alternative synthetic strategy involves the reaction of dinitrogen tetroxide (N₂O₄) with acrylic esters, such as methyl acrylate (B77674). acs.org This reaction proceeds through the addition of dinitrogen tetroxide across the double bond of the acrylic ester. The initial products of this reaction are believed to be a mixture of dinitro compounds and nitrate (B79036) esters of methyl 3-hydroxy-2-nitropropionate. acs.org

The key intermediate, methyl 2-hydroxy-3-nitropropionate, can then be hydrolyzed to yield 2-hydroxy-3-nitropropanoic acid. The hydrolysis of the ester group provides the desired carboxylic acid functionality. This method offers a pathway to the target molecule starting from readily available acrylic acid derivatives.

Multistep Synthetic Routes and Intermediate Compounds

The synthesis of 2-hydroxy-3-nitropropanoic acid can also be conceptualized through various multistep routes, often involving key intermediate compounds. One such potential pathway could start from acrylic acid. A known process describes the synthesis of 3-nitropropanoic acid from acrylic acid, which involves olefin addition, esterification, an SN2 reaction, and subsequent hydrolysis. google.com While this produces a related compound, modifications to this route could potentially introduce the C2-hydroxyl group.

Based on the Henry reaction, a multistep synthesis would involve the initial condensation of a protected glyoxylic acid derivative with nitromethane, followed by deprotection. For example, an ester of glyoxylic acid could be used in the Henry reaction, and the resulting ester of 2-hydroxy-3-nitropropanoic acid would then be hydrolyzed to the final product.

Key intermediates in these synthetic routes include:

Methyl 2-hydroxy-3-nitropropionate: Formed in the reaction of dinitrogen tetroxide with methyl acrylate and is a direct precursor to the final acid via hydrolysis. acs.org

Esters of glyoxylic acid: Used as starting materials in Henry reactions.

Chiral derivatives of glyoxylic acid: Employed to induce stereoselectivity in the Henry reaction. researchgate.net

Stereoselective and Enantioselective Synthesis

The production of enantiomerically pure 2-hydroxy-3-nitropropanoic acid is of significant interest due to its potential as a chiral building block in the synthesis of more complex molecules. To this end, microbial and enzymatic methods have been developed to achieve high optical purity.

Microbial Resolution Techniques for Optical Purity

Microbial resolution offers an effective method for obtaining optically active forms of 2-hydroxy-3-nitropropanoic acid. This technique relies on the ability of certain microorganisms to selectively metabolize one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

A study investigating the biocatalytic stereoselective hydrolysis of esters of 2-hydroxy-3-nitropropanoic acid screened numerous microorganism strains. Among them, Nocardia globerula was identified as a particularly effective strain for this resolution. The research demonstrated the successful microbial resolution of racemic esters of 2-hydroxy-3-nitropropionic acid. This process allows for the separation of the enantiomers, providing access to optically pure forms of the acid which are valuable for further synthetic applications.

Enzymatic Catalysis in Chiral Production

Enzymatic catalysis provides a highly specific and efficient alternative for the chiral production of 2-hydroxy-3-nitropropanoic acid. Enzymes, as natural catalysts, can exhibit high enantioselectivity, leading to products with excellent optical purity.

The enzymatic resolution of racemic esters of 2-hydroxy-3-nitropropanoic acid has been successfully demonstrated. This approach typically involves the use of lipases or esterases that selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. This biocatalytic method is a powerful tool for the synthesis of enantiomerically pure 2-hydroxy-3-nitropropanoic acid and its derivatives.

Asymmetric Synthetic Strategies for Chiral Derivatives

The creation of specific chiral isomers of 2-hydroxy-3-nitropropanoic acid derivatives is a key focus in synthetic organic chemistry, given the importance of stereochemistry in biological activity. mdpi.com A prominent strategy for achieving this is through the enantioselective nitroaldol (Henry) reaction. wikipedia.org This reaction involves the coupling of a nitroalkane with an aldehyde or ketone in the presence of a chiral catalyst to produce β-nitro alcohols with high enantiopurity. wikipedia.org

One of the most effective approaches involves the use of chiral metal catalysts. wikipedia.org Metals such as zinc, copper, cobalt, and magnesium can be coordinated with chiral organic ligands to create a chiral environment. wikipedia.org This catalytic complex then directs the approach of the reactants, favoring the formation of one enantiomer over the other. wikipedia.org For instance, Shibasaki catalysts were used in the first reported enantioselective nitroaldol reaction in 1992. wikipedia.org

Another successful method is biocatalysis. The microbial resolution of esters of 2-hydroxy-3-nitropropanoic acid has been demonstrated as a viable route to optically active forms. nih.gov In one study, various enzymes and microorganism strains were screened for their ability to stereoselectively hydrolyze ethyl 2-hydroxy-3-nitropropionic acid. The microorganism Nocardia globerula IFO13150 was found to produce n-butyl (R)-2-hydroxy-3-nitropropionate with a 92% enantiomeric excess (ee) and the corresponding (S)-carboxylic acid, also with a 92% ee. nih.gov This (S)-acid can then be readily converted to (S)-isoserine, a valuable β-amino acid. nih.gov

Enzymatic reduction of precursor keto acids also presents a powerful strategy. Lactate dehydrogenases (LDHs) have been successfully employed for the asymmetric synthesis of chiral α-hydroxy acids. nih.govresearchgate.net For example, chiral 3,3,3-trifluoro-2-hydroxypropanoic acids have been synthesized from the corresponding pyruvate (B1213749) derivative using both L- and D-LDHs to produce the (S) and (R) enantiomers, respectively, with excellent stereoselectivity (>99.5% ee). nih.govresearchgate.net This enzymatic approach often benefits from a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to ensure the catalytic cycle continues efficiently. nih.govresearchgate.net

The following table summarizes key asymmetric synthetic strategies for producing chiral derivatives related to 2-hydroxy-3-nitropropanoic acid.

| Strategy | Catalyst/Enzyme | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Nitroaldol Reaction | Chiral Metal Catalysts (e.g., Shibasaki catalysts) | Nitroalkane, Aldehyde/Ketone | Chiral β-Nitro Alcohol | High | wikipedia.org |

| Microbial Resolution | Nocardia globerula IFO13150 | Ethyl 2-hydroxy-3-nitropropionate | (R)-n-butyl-2-hydroxy-3-nitropropionate and (S)-2-hydroxy-3-nitropropanoic acid | 92% | nih.gov |

| Enzymatic Reduction | Lactate Dehydrogenases (LDHs) | α-Keto Acid | Chiral α-Hydroxy Acid | >99.5% | nih.govresearchgate.net |

Isomerization and Stereochemical Control in Synthesis

The stereochemical outcome of the synthesis of 2-hydroxy-3-nitropropanoic acid and its derivatives is highly dependent on the reaction conditions and the substrates used. The Henry reaction, a primary method for its synthesis, is reversible, which can lead to issues with stereocontrol. wikipedia.org The initial addition of the nitronate to the carbonyl compound can produce a mixture of diastereomers (syn and anti).

Controlling the diastereoselectivity of the nitroaldol reaction is a significant area of research. The choice of catalyst and solvent can influence the ratio of syn to anti products. For instance, in the synthesis of nitro-fatty acids via a Henry reaction, the use of 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a catalyst resulted in an inseparable mixture of two diastereoisomers. nih.gov

Furthermore, subsequent reactions can lead to isomerization. For example, the elimination of the hydroxyl group to form a nitroalkene can result in a mixture of E and Z isomers. nih.gov The choice of activating agent for the hydroxyl group and the base used for elimination plays a crucial role in determining the E/Z ratio. Using trifluoroacetic anhydride (B1165640) (TFAA) as a stronger acylating agent in combination with a base like triethylamine (B128534) (Et3N) has been shown to increase the selectivity for the E-isomer. nih.gov

Photoisomerization is another method that can be employed to convert between stereoisomers. For example, the E-isomers of certain flavonoids have been converted to the Z-isomers through irradiation with light. nih.gov This technique could potentially be applied to derivatives of 2-hydroxy-3-nitropropanoic acid to access specific stereoisomers that are not favored under thermal conditions.

The table below outlines factors influencing stereochemical control in syntheses related to 2-hydroxy-3-nitropropanoic acid.

| Factor | Influence | Example | Reference |

| Catalyst Choice | Diastereoselectivity of the Henry reaction | TMG catalyst produced a mixture of diastereomers. | nih.gov |

| Reversibility of Henry Reaction | Can lead to retro-Henry reaction and loss of stereocontrol. | The reaction is reversible in the absence of a committed step. | wikipedia.org |

| Elimination Conditions | E/Z selectivity of nitroalkene formation | TFAA and Et3N favored the E-isomer. | nih.gov |

| Photoirradiation | Can induce isomerization between E and Z isomers. | Conversion of E-homoisoflavonoids to Z-isomers. | nih.gov |

Synthetic Transformations and Derivative Chemistry

The three functional groups of 2-hydroxy-3-nitropropanoic acid—the hydroxyl, nitro, and carboxylic acid moieties—provide a rich platform for a wide array of chemical transformations, leading to a diverse range of derivatives.

Chemical Reactions of the Hydroxyl Group

The secondary hydroxyl group in 2-hydroxy-3-nitropropanoic acid can undergo several key reactions. One important transformation is its activation to facilitate subsequent elimination or substitution reactions. Acylation with agents like trifluoroacetic anhydride (TFAA) can convert the hydroxyl group into a better leaving group, which is a key step in the synthesis of nitroalkenes via β-elimination. nih.gov This activation is often performed in the presence of a base such as triethylamine. nih.gov

Transformations of the Nitro Group (e.g., Reduction to Amino Derivatives)

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. researchgate.net This reduction is a cornerstone of synthetic organic chemistry and can be achieved using a variety of reagents. wikipedia.org

Common methods for the reduction of aliphatic nitro compounds to primary amines include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as platinum(IV) oxide (PtO₂), Raney nickel, or palladium on carbon (Pd/C) with hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com

Other Reducing Agents: Reagents like samarium diiodide and lithium aluminum hydride (LiAlH₄) can also reduce aliphatic nitro groups to amines. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group in a derivative of 2-hydroxy-3-nitropropanoic acid would yield a β-amino-α-hydroxy acid, a valuable class of compounds. For example, the reduction of 2-hydroxy-3-nitropropanoic acid itself leads to the formation of isoserine. nih.gov The choice of reducing agent can be critical to avoid side reactions with the other functional groups present in the molecule.

The following table summarizes common reagents for the reduction of nitro groups to amines.

| Reagent | Conditions | Substrate Scope | Reference |

| H₂/Pd/C | Catalytic | Reduces both aliphatic and aromatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic | Effective for both aliphatic and aromatic nitro groups. | wikipedia.orgcommonorganicchemistry.com |

| Fe/Acid | Stoichiometric | Mild conditions, suitable for many functional groups. | commonorganicchemistry.com |

| Zn/Acid | Stoichiometric | Mild conditions, suitable for many functional groups. | commonorganicchemistry.com |

| LiAlH₄ | Stoichiometric | Reduces aliphatic nitro compounds to amines. | commonorganicchemistry.com |

Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of 2-hydroxy-3-nitropropanoic acid is amenable to standard transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Derivatives of 3-nitropropionic acid, for instance, are often found as esters, which exhibit a range of biological activities. mdpi.com The biocatalytic stereoselective hydrolysis of esters of 2-hydroxy-3-nitropropanoic acid highlights the importance of these derivatives in asymmetric synthesis. nih.gov

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by forming an acyl chloride or using a coupling agent. Amide derivatives can be important for biological applications and for modifying the physicochemical properties of the parent molecule.

Formation of Cyclic and Heterocyclic Derivatives

The multiple functional groups on the 2-hydroxy-3-nitropropanoic acid scaffold allow for the synthesis of various cyclic and heterocyclic structures. Intramolecular reactions can lead to the formation of lactones (cyclic esters) or lactams (cyclic amides).

For example, after reduction of the nitro group to an amine, intramolecular cyclization between the newly formed amino group and the carboxylic acid could potentially form a substituted piperidinone ring system. Alternatively, reaction of the hydroxyl group with the carboxylic acid could lead to a lactone.

Furthermore, derivatives of 2-hydroxy-3-nitropropanoic acid can serve as building blocks for more complex heterocyclic systems. For instance, the reaction of α-hydroxy fatty acid derivatives with compounds like anthranilic acid has been used to synthesize benzoxazinones, which can then be further elaborated into other condensed heterocyclic systems. researchgate.net The versatility of the functional groups allows for participation in multicomponent reactions to generate highly functionalized heterocyclic compounds. sciencescholar.usnih.gov

Synthesis of Related β-Nitro-α-Hydroxy Acid Derivatives

The synthesis of derivatives of 2-hydroxy-3-nitropropanoic acid is a key area of research, enabling the exploration of their chemical and biological properties. A significant focus has been on the preparation of ester derivatives and the generation of optically active compounds through stereoselective methods.

One of the primary strategies for creating derivatives involves the esterification of the carboxylic acid group. These esters serve as important intermediates for further chemical transformations. For instance, various alkyl esters of 2-hydroxy-3-nitropropanoic acid have been synthesized to facilitate processes like biocatalytic resolution.

A notable advancement in the synthesis of chiral β-nitro-α-hydroxy acid derivatives is the use of microbial resolution. nih.gov This technique leverages the stereoselective hydrolytic capabilities of microorganisms or their enzymes to separate enantiomers from a racemic mixture of esters. In a study on the biocatalytic stereoselective hydrolysis of esters of 2-hydroxy-3-nitropropanoic acid, various enzymes and hundreds of microbial strains were screened for their ability to hydrolyze the ethyl ester. nih.gov

The research identified that the microorganism Nocardia globerula IFO13150 was particularly effective. When this strain was used to hydrolyze n-butyl 2-hydroxy-3-nitropropanoate, it yielded (R)-n-butyl 2-hydroxy-3-nitropropanoate with a high enantiomeric excess (ee) of 92%. Simultaneously, the corresponding (S)-2-hydroxy-3-nitropropanoic acid was produced with an equivalent 92% ee. nih.gov This (S)-acid is a valuable chiral building block as it can be readily converted into (S)-isoserine, a useful β-amino acid. nih.gov

The table below summarizes the findings from the microbial resolution study.

Table 1: Microbial Resolution of 2-Hydroxy-3-nitropropanoic Acid Esters

| Substrate | Microorganism/Enzyme | Product 1 | Enantiomeric Excess (ee) of Product 1 | Product 2 | Enantiomeric Excess (ee) of Product 2 |

|---|---|---|---|---|---|

| Ethyl 2-hydroxy-3-nitropropanoate | Various (Screening) | (R)- and (S)-esters and acids | Variable | - | - |

| n-Butyl 2-hydroxy-3-nitropropanoate | Nocardia globerula IFO13150 | n-Butyl (R)-2-hydroxy-3-nitropropanoate | 92% | (S)-2-Hydroxy-3-nitropropanoic acid | 92% |

Data sourced from Yasohara et al., 2001. nih.gov

While direct synthesis of a wide range of 2-hydroxy-3-nitropropanoic acid derivatives is not extensively documented, synthetic strategies for the closely related 3-nitropropanoic acid (3-NPA) can provide insights into potential derivatization pathways. Derivatives of 3-NPA are often created through the esterification of the carboxylic acid group with various alcohols, including simple alkyl alcohols, isobutylene (B52900) to form a tert-butyl ester, or complex sugar molecules to form glycoside derivatives. mdpi.com These methods, such as esterification catalyzed by concentrated sulfuric acid, could potentially be adapted for the synthesis of corresponding esters of 2-hydroxy-3-nitropropanoic acid. mdpi.com

Furthermore, the synthesis of other β-hydroxy α-amino acids often involves the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases. acs.org This highlights the general interest in synthetic routes to 1,2-aminoalcohol functionalities, which are structurally related to β-nitro-α-hydroxy acids, as the nitro group can serve as a precursor to an amine.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Hydroxy-3-nitropropanoic acid |

| (R)-n-Butyl 2-hydroxy-3-nitropropanoate |

| (S)-2-Hydroxy-3-nitropropanoic acid |

| Ethyl 2-hydroxy-3-nitropropanoate |

| (S)-Isoserine |

| 3-Nitropropanoic acid (3-NPA) |

| Glycine |

| tert-Butyl 3-nitropropionate |

Microbial Biosynthesis Pathways (e.g., Fungal Production of 3-Nitropropanoic Acid)

Fungi, particularly species within the Aspergillus and Penicillium genera, are well-documented producers of 3-NPA. rsc.org The compound is a mycotoxin that acts as a lethal, irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in mitochondrial respiration. nih.govmdpi.com The elucidation of its biosynthetic pathway in these microorganisms has been a significant area of study.

Identification of Biosynthetic Gene Clusters

Recent research has successfully identified the biosynthetic gene clusters (BGCs) responsible for 3-NPA production in fungi. nih.gov In the koji mold, Aspergillus oryzae, a specific BGC was uncovered through genome mining and genetic inactivation. biorxiv.orgresearchgate.net This cluster contains the essential genes that code for the enzymes required to synthesize the toxin. nih.gov Intriguingly, these BGCs are conserved across many fungi, including some used in food production that have not been reported as 3-NPA producers. nih.govbiorxiv.org This finding is crucial for improving the safety of various food and beverage fermentation processes. nih.gov The discovery of these gene clusters, which often house genes for polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs), marks a significant step in understanding mycotoxin production. nih.gov

Enzymology of Key Biosynthetic Steps (e.g., Amine Oxidase, Decarboxylase Activity)

The biosynthesis of 3-NPA in fungi begins with the amino acid L-aspartate. rsc.orgnih.gov The pathway involves a critical oxidation-decarboxylation sequence. nih.gov Key enzymes encoded by the BGC include an amine oxidase and a decarboxylase. nih.govbiorxiv.orgnih.gov

The amine oxidase, NpaA, shows strict substrate specificity for L-aspartate and utilizes FAD as a cofactor. nih.gov It catalyzes the initial step, and remarkably, is sufficient on its own to produce 3-NPA under in vitro conditions. nih.gov The second key enzyme, a decarboxylase known as NpaB, significantly accelerates the conversion of the intermediate to the final 3-NPA product. nih.gov While the amine oxidase alone can synthesize the toxin, the presence of the colocalized decarboxylase likely enhances the efficiency of the pathway in vivo. nih.gov

| Enzyme | Gene | Function in 3-NPA Biosynthesis | Substrate | Cofactor |

| Amine Oxidase | npaA | Catalyzes the initial oxidation of L-aspartate. | L-aspartate | FAD |

| Decarboxylase | npaB | Accelerates the decarboxylation of the intermediate to form 3-NPA. | Oxidized intermediate | Mg2+ (putative) |

Occurrence and Distribution in Plants and Other Organisms (e.g., Fabaceae family)

The presence of 3-NPA and its derivatives is not confined to fungi; they are also found in numerous plants, most notably within the legume family (Fabaceae). rsc.orgmdpi.com Genera such as Astragalus, Coronilla, Indigofera, and Lotus are known to contain these compounds. nih.govresearchgate.net

Mechanisms of Formation in Botanical Systems

The biosynthetic pathway of 3-NPA in plants is less understood than in fungi, but it is believed to be different. rsc.org While fungi utilize L-aspartate, studies on Indigofera spicata suggest that malonate may serve as a precursor in plants. researchgate.net This indicates a convergent evolution for the production of this toxic metabolite. The compound is thought to serve as a defense mechanism against herbivores. nih.gov

Conjugated Forms and Ester Derivatives in Natural Sources

In plants, 3-NPA is frequently found in conjugated forms, primarily as glucose esters. nih.gov This represents the largest group of 3-NPA derivatives. mdpi.com These esterified forms, which can include mono-, di-, tri-, and tetraesters with glucose, are considered a protective and neutralizing mechanism for the plant, preventing autotoxicity. nih.gov Miserotoxin, a glycoside of 3-nitropropanol (B1196422), is another example of a related derivative found in plants. nih.gov In fungi, while 3-NPA is mostly in its free form, an ester derivative (4-hydroxyphenethyl 3-nitro-propanoate) has been identified from the endophytic fungus Phomopsis sp. researchgate.net

Examples of 3-NPA Derivatives in Nature:

Hiptagin: A 3-nitropropanoic acid glycoside. mdpi.com

Karakin: A glycoside derivative found in karaka fruit. mdpi.com

Miserotoxin: A glycoside of 3-nitropropanol. nih.gov

4-hydroxyphenethyl 3-nitro-propanoate: An ester derivative from an endophytic fungus. researchgate.net

Ecological and Biochemical Context of Natural Production

The production of 3-NPA by both fungi and plants highlights its significant ecological role as a defensive toxin. As a mycotoxin, it can contaminate agricultural products like sugarcane, leading to food poisoning in humans and livestock. nih.govwikipedia.org In plants, particularly legumes, it acts as a potent deterrent to herbivores. nih.gov The presence of 3-NPA and its derivatives in plants like locoweed (Astragalus species) is a well-known cause of livestock poisoning. nih.gov

Biochemically, the toxicity of 3-NPA stems from its action as a "suicide inhibitor" of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. rsc.orgnih.gov This irreversible inhibition blocks cellular respiration and leads to energy depletion and cell death, which is the basis for its neurotoxic effects. mdpi.comresearchgate.net Organisms that produce 3-NPA have also evolved detoxification mechanisms. nih.govnih.gov For instance, some bacteria can utilize 3-NPA as a sole source of carbon and nitrogen, and enzymes like nitronate monooxygenases can oxidize it to the less harmful malonic semialdehyde, protecting the producing organism from its own toxin. nih.govnih.gov

Biochemical and Biological Roles of 2 Hydroxy 3 Nitropropanoic Acid and Its Analogs

Enzymatic Interactions and Mechanisms of Action in Non-Human Systems

The interactions of 2-hydroxy-3-nitropropanoic acid and its analogs with enzymes are characterized by specific and often irreversible mechanisms, leading to significant physiological consequences in various organisms.

3-Nitropropanoic acid (3-NPA) is a well-documented irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.govmedchemexpress.comabcam.com This enzyme is a crucial component of both the citric acid cycle and the electron transport chain, linking cellular respiration and energy production. The inhibitory action of 3-NPA is highly specific and time-dependent. nih.gov

The mechanism of inhibition involves the carbanion form of 3-NPA, which acts as a suicide inactivator. nih.gov Upon oxidation by SDH, 3-NPA forms a covalent adduct with a critical arginine residue (Arg297) within the enzyme's active site. medchemexpress.com This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. The specificity of 3-NPA for SDH is highlighted by the fact that it does not affect the respiratory rates of NAD-linked substrates. nih.gov In cultured Chinese hamster ovary (CHO) cells, 3-NPA has been shown to inhibit SDH activity at concentrations as low as 10⁻⁸ M. nih.gov

Table 1: Inhibition of Succinate Dehydrogenase by 3-Nitropropanoic Acid

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Mechanism | Type of inhibition | Irreversible, suicide inactivator | nih.gov |

| Molecular Target | Specific amino acid residue in the active site | Covalent adduct formation with Arginine (Arg297) | medchemexpress.com |

| Effective Concentration | Concentration for inhibition in a cellular model | As low as 10⁻⁸ M in CHO cells | nih.gov |

3-Nitropropanoic acid also functions as a mechanism-based inactivator of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt. This pathway is essential for the survival of certain pathogens, including Mycobacterium tuberculosis, during infection when fatty acids are the primary carbon source. nih.gov The inhibition of ICL by 3-NPA is of significant interest for the development of new anti-tubercular agents. medchemexpress.com

The inactivation of ICL by 3-NPA involves a complex, slow-onset process. acs.org It is proposed that a cysteine residue (Cys191) in the active site of M. tuberculosis ICL acts as a general base, and its interaction with 3-NPA is crucial for the inhibition. acs.org The Ki value for this inhibition is in the micromolar to nanomolar range, indicating a high affinity of the inhibitor for the enzyme. acs.org Specifically, an initial complex is formed with a Ki of 3.3 ± 0.2 μM, which then proceeds to a final, tighter complex with a Ki* of 44 ± 10 nM. acs.org The antimycobacterial activity of 3-NPA has been demonstrated with a minimum inhibitory concentration (MIC) value of 3.3 μM. medchemexpress.com

Table 2: Inhibition of Mycobacterium tuberculosis Isocitrate Lyase by 3-Nitropropanoic Acid

| Parameter | Value/Description | Citation |

|---|---|---|

| Inhibition Type | Mechanism-based, slow-onset | acs.org |

| Key Active Site Residue | Cysteine (Cys191) | acs.org |

| Initial Inhibition Constant (Ki) | 3.3 ± 0.2 μM | acs.org |

| Final Inhibition Constant (Ki*) | 44 ± 10 nM | acs.org |

| Antimycobacterial Activity (MIC) | 3.3 μM | medchemexpress.com |

In various cellular models, exposure to 3-NPA leads to a cascade of mitochondrial-related dysfunctions. These include the induction of autophagy through the formation of mitochondrial permeability transition pores. nih.gov Furthermore, treatment with 3-NPA has been shown to affect the activity of other complexes in the electron transport chain. For instance, while complex II is the primary target, studies in rats have shown that the toxic effects of 3-NPA can be counteracted by strengthening the activities of complexes III and IV. researchgate.netnih.gov

Table 3: Effects of 3-Nitropropanoic Acid on Mitochondrial Parameters

| Parameter | Effect | Cellular Model/System | Citation |

|---|---|---|---|

| Electron Transport Chain | Inhibition of Complex II | Rat mitochondria, various cell lines | nih.govnih.govresearchgate.net |

| Mitochondrial Morphology | Induces shorter, rounder mitochondria | SH-SY5Y cells | nih.gov |

| Mitochondrial Permeability | Induces formation of permeability transition pores | SH-SY5Y cells, isolated liver mitochondria | nih.gov |

| Autophagy | Induction of autophagy | SH-SY5Y cells | nih.gov |

Metabolic Pathways and Intermediacy in Biological Systems (non-human)

Beyond direct enzyme inhibition, 2-hydroxy-3-nitropropanoic acid and its analogs are involved in specific metabolic pathways, serving as intermediates in the synthesis of other biologically significant molecules.

The metabolism of nitroalkanes is a crucial detoxification process in various organisms. Enzymes such as nitronate monooxygenase (NMO) play a key role in this pathway by oxidizing alkyl nitronates to aldehydes and nitrite. uniprot.orgebi.ac.uk While there is extensive research on the metabolism of 3-NPA, the direct involvement of 2-hydroxy-3-nitropropanoic acid in these pathways is not as well-documented.

The metabolism of 3-NPA is initiated by its conversion to its nitronate form, propionate-3-nitronate (P3N). nih.gov NMO from Pseudomonas aeruginosa PAO1 can then catalyze the oxidative denitrification of P3N. uniprot.org This enzyme, however, cannot oxidize the nitroalkane form, 3-nitropropionate, directly. uniprot.org The products of this reaction are important metabolites that can enter various catabolic or anabolic pathways. nih.gov While some fungi possess NMO, which is thought to provide a protective mechanism against the toxicity of 3-NPA, the specific enzymatic degradation of 2-hydroxy-3-nitropropanoic acid within the broader context of nitroalkane metabolism remains an area for further investigation.

2-Hydroxy-3-nitropropanoic acid serves as a valuable precursor in the biosynthesis of other biologically active molecules, most notably isoserine (3-amino-2-hydroxypropanoic acid). Isoserine is a beta-amino acid with applications in the synthesis of various pharmaceutical compounds.

The synthesis of optically active isoserine can be achieved through the microbial resolution of 2-hydroxy-3-nitropropanoic acid esters. nih.gov In a study examining numerous enzymes and microbial strains, Nocardia globerula was identified as being capable of the stereoselective hydrolysis of n-butyl (R)-2-hydroxy-3-nitropropionate. nih.gov This process yields the corresponding carboxylic acid, which can then be readily converted to (S)-isoserine. nih.gov This biocatalytic approach highlights the role of 2-hydroxy-3-nitropropanoic acid as a key building block in the synthesis of more complex, biologically active molecules.

Molecular Interactions with Biological Macromolecules (e.g., Protein Adduct Formation)

The interaction of 2-hydroxy-3-nitropropanoic acid and its structural analogs with biological macromolecules is a critical area of study for understanding their mechanisms of toxicity. The primary target identified for the analog 3-nitropropionic acid (3-NPA) is the mitochondrial enzyme succinate dehydrogenase (also known as Complex II), a key component of both the Krebs cycle and the electron transport chain. nih.govnih.gov

Crystallographic Analysis of Compound-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the precise molecular interactions between inhibitors and succinate dehydrogenase. Studies on the fungal and plant toxin 3-nitropropionic acid (3-NPA), an analog of 2-hydroxy-3-nitropropanoic acid, have provided detailed insights into its inhibitory mechanism. nih.govnih.gov

Research has shown that 3-NPA acts as a suicide inhibitor of succinate dehydrogenase. nih.govnih.gov The inhibitory process involves the enzyme's own catalytic action. Succinate dehydrogenase oxidizes 3-NPA to 3-nitroacrylate, a highly reactive and unstable intermediate. This intermediate then forms an irreversible covalent bond with a crucial amino acid residue in the enzyme's active site. nih.gov

Crystallographic analysis of mitochondrial Complex II treated with 3-NPA revealed that the compound forms a covalent adduct with the side chain of Arginine 297 (Arg297) of the flavoprotein subunit. nih.govnih.gov This modification has a mass increase of 83 Da on the arginine residue. nih.govnih.gov The formation of this adduct permanently blocks the active site, leading to the irreversible inactivation of the enzyme. nih.gov This structural evidence definitively ruled out earlier hypotheses that suggested the modification occurred on the flavin cofactor or a cysteine residue. nih.gov The crystallographic data provides a precise picture of how this nitro-compound hijacks the enzyme's catalytic machinery to become a potent and permanent inhibitor.

| Enzyme Complex | Ligand | Key Finding | Resolution | PDB Entry Code | Source |

|---|---|---|---|---|---|

| Mitochondrial Respiratory Complex II (Succinate Dehydrogenase) | 3-Nitropropionic Acid (3-NPA) | Forms a covalent adduct with the side chain of Arg297 in the active site. | Up to 2.1 Å | Not specified in abstract, but available in full text. | nih.govnih.gov |

Cellular and Subcellular Effects in Model Systems

The biochemical inhibition of key enzymes by 2-hydroxy-3-nitropropanoic acid and its analogs translates into significant cellular and subcellular disruptions, primarily related to oxidative stress and energy failure. These effects have been extensively studied in various non-human cell and animal models.

Induction of Oxidative Stress Mechanisms in Non-Human Cells

A primary consequence of exposure to 3-nitropropionic acid (3-NPA) in cellular models is the induction of oxidative stress. nih.govnih.gov This occurs because the inhibition of mitochondrial Complex II disrupts the electron transport chain, leading to the leakage and generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov The overproduction of ROS overwhelms the cell's endogenous antioxidant defense systems, resulting in damage to lipids, proteins, and DNA. mdpi.com

Studies in various non-human models have demonstrated this effect:

Goose Granulosa Cells: Treatment with 5.0 mmol/l of 3-NPA for 24 hours led to a 25.4% increase in intracellular ROS production and a corresponding 45.5% decrease in cell viability. nih.gov This was accompanied by altered expression of antioxidant enzyme genes, with catalase expression increasing 1.32-fold while glutathione (B108866) peroxidase expression decreased to 0.49-fold compared to control cells. nih.gov

Mouse Ovarian Models: Intraperitoneal injection of 3-NPA in mice established an in vivo model of ovarian oxidative stress. nih.govnih.gov The treatment significantly increased ROS levels in ovarian tissues and granulosa cells. nih.govnih.gov In response to this oxidative challenge, the activities of key antioxidant enzymes, including total superoxide dismutase (T-SOD), glutathione peroxidase (GPx), and catalase (CAT), were significantly elevated. nih.gov This indicates an adaptive, protective response by the cells to counteract the ROS surge. nih.gov

These findings collectively show that 3-NPA is a potent inducer of oxidative stress across different species and cell types, primarily by promoting the generation of ROS and modulating the expression and activity of antioxidant enzymes. nih.govnih.gov

| Model System | 3-NPA Treatment | Key Observations | Source |

|---|---|---|---|

| Goose Granulosa Cells | 5.0 mmol/l for 24h | - 25.4% increase in ROS production.

| nih.gov |

| Mouse Ovarian Tissues & Granulosa Cells | 12.5 mg/kg for 7 days (in vivo) | - Significantly increased ROS levels.

| nih.gov |

| Rat Pheochromocytoma Cells | Not specified | Dose-dependent rapid increase in H₂O₂ production. | nih.gov |

Modulation of Cellular Energy Dynamics in in vitro and Animal Models

The irreversible inhibition of succinate dehydrogenase by 3-NPA directly impairs cellular energy metabolism. nih.govnih.gov By blocking a central enzyme in both the Krebs cycle and the electron transport chain, 3-NPA significantly reduces the cell's capacity to produce ATP through oxidative phosphorylation. nih.govnih.govnih.gov This energy depletion has profound effects on cellular function.

In vitro studies using rat hippocampal slices demonstrated that 1 mM of 3-NPA, by inhibiting succinate dehydrogenase and reducing cellular energy, initially causes hyperpolarization of neurons. nih.gov This effect was found to be caused by the activation of ATP-sensitive potassium (K-ATP) channels, which are known to open when the intracellular ATP/ADP ratio falls. nih.gov Prolonged exposure, however, leads to an irreversible depolarization, a hallmark of severe energy failure and impending cell death. nih.gov

Animal models of 3-NPA toxicity are widely used to replicate the neurodegenerative conditions seen in Huntington's disease, which is also characterized by impaired mitochondrial function and energy metabolism. nih.govnih.gov The administration of 3-NPA leads to a reduction in ATP production, which is a critical factor in the subsequent cascade of excitotoxicity and neuronal cell death. nih.govnih.gov The cellular energy deficit makes neurons more vulnerable to other stresses, including glutamate (B1630785) excitotoxicity. nih.gov

| Model System | Mechanism | Observed Effect | Source |

|---|---|---|---|

| Rat Hippocampal Slices (in vitro) | Inhibition of succinate dehydrogenase, reduction of cellular energy. | - Initial hyperpolarization via activation of ATP-sensitive K+ channels.

| nih.gov |

| Animal Models (e.g., for Huntington's Disease) | Inhibition of mitochondrial complex II, impaired oxidative phosphorylation. | - Reduction in ATP production.

| nih.govnih.gov |

Advanced Analytical Methodologies for 2 Hydroxy 3 Nitropropanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-hydroxy-3-nitropropanoic acid, allowing for its separation from complex matrices and subsequent quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitro compounds like 3-nitropropionic acid (3-NPA), a structurally similar compound to 2-hydroxy-3-nitropropanoic acid. nih.govnih.gov A reversed-phase HPLC method, for instance, has been developed for the determination of 3-NPA in culture medium. nih.gov This method utilized a Hypersil C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer, and detection was carried out at 210 nm using a UV detector. nih.gov The detection limit for this method was in the micrograms per kilogram range, with recoveries between 90.1% and 98.0%. nih.gov

For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (MS), particularly with electrospray ionization tandem mass spectrometry (ESI-MS/MS). This combination allows for the selective detection and quantification of target analytes even in complex biological samples. researchgate.net

A simple and efficient HPLC-UV method has also been developed for the simultaneous analysis of 3-nitropropanoic acid and 3-nitropropanol (B1196422) in Canadian milkvetch. nih.gov This method employed a Phenomenex Kinetex F5 column with a phosphonate (B1237965) buffer at pH 3.5 as the mobile phase and UV detection at 210 nm. nih.gov The method demonstrated excellent linearity with correlation coefficients (R²) of ≥ 0.9997 for both compounds. nih.gov

HPLC Methods for Related Nitro Compounds

| Compound | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-Nitropropionic acid (3-NPA) | Hypersil C18 | CH3CN/KH2PO4 (0.02 mol/L, pH 3.0) (1/3, v/v) | UV at 210 nm | Detection limit at 10 µg/kg level; Recoveries 90.1%-98.0% | nih.gov |

| 3-Nitropropanoic acid and 3-Nitropropanol | Phenomenex Kinetex 2.6 µ F5 100 Å 100 × 4.6 mm | pH 3.5 phosphonate buffer | UV at 210 nm | Excellent linearity (R² ≥ 0.9997) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of compounds like 2-hydroxy-3-nitropropanoic acid, although it often requires derivatization to increase the volatility of the analyte. For instance, a method for determining 3-nitropropionic acid in sugarcane involved methylation of the acid to form methyl 3-nitropropionate. nih.gov This derivative was then analyzed by GC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (GC-APCI-MS/MS). nih.gov This method proved to be accurate and sensitive, with a limit of quantification of 2.0 μg/kg and recovery rates between 75.1% and 90.2%. nih.gov

GC-MS analysis of various plant extracts has also been used to identify a wide range of phytoconstituents, including derivatives of propanoic acid. thepharmajournal.com In one study, the ethanolic and aqua-ethanolic root extracts of Uraria picta were analyzed, revealing the presence of compounds like propanoic acid, 2-hydroxy-, pentyl ester. thepharmajournal.com The analysis is typically performed on a capillary column, such as a PE-5MS, with a programmed oven temperature and helium as the carrier gas. thepharmajournal.com

Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (e.g., Orbitrap MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap mass spectrometer, offers significant advantages in terms of speed, sensitivity, and selectivity. thermofisher.comnih.gov This powerful combination has been successfully applied to the analysis of a wide range of compounds, including pharmaceuticals and metabolites, in various matrices. thermofisher.comnih.gov

UHPLC systems can achieve rapid separations, with chromatographic peak widths of less than 5 seconds. lcms.cz When coupled with an Orbitrap MS, it is possible to obtain high-resolution full scan data, which is crucial for the accurate identification of unknown compounds. nih.govlcms.cz For example, a UHPLC-Q-Orbitrap MS system was used for untargeted metabolomics to explore anti-inflammatory components in Lasianthus. nih.gov The system utilized a Waters HSS T3 column and a gradient elution with 0.1% acetic acid in water and acetonitrile. nih.gov The high-resolution mass spectrometer allowed for accurate mass measurements, which is essential for the confident identification of metabolites. nih.govmdpi.com

The sensitivity of UHPLC-Orbitrap MS methods can be exceptional, with the ability to detect analytes at very low concentrations. thermofisher.comnih.gov The resolving power of the Orbitrap can be adjusted, with higher resolving power leading to narrower mass spectral peaks and increased selectivity. thermofisher.com

UHPLC-Orbitrap MS Parameters for Metabolomic Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | Ultimate 3000 UHPLC | nih.gov |

| Mass Spectrometer | Q-Orbitrap MS | nih.gov |

| Column | Waters HSS T3 (2.1 × 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | A: 0.1% acetic acid in water; B: acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Full MS Resolution | 70,000 | nih.gov |

Spectrometric and Spectroscopic Characterization Methods

Spectrometric and spectroscopic techniques are indispensable for the structural elucidation of 2-hydroxy-3-nitropropanoic acid and its derivatives, as well as for identifying its metabolites and adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Mass Spectrometry for Metabolite Identification and Adduct Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure through fragmentation analysis. In the context of 2-hydroxy-3-nitropropanoic acid research, MS is crucial for identifying its metabolites and characterizing adducts formed with other molecules.

High-resolution mass spectrometry, particularly when coupled with techniques like UHPLC, allows for the accurate mass measurement of precursor and fragment ions, which is essential for the confident identification of metabolites. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. nih.govshu.ac.uk For example, in the analysis of DNA adducts, MS², and even MS³ spectra are acquired at various collision energies to generate a comprehensive fragmentation profile. nih.gov

Furthermore, mass spectrometry is instrumental in identifying adducts that can form between an analyte and the matrix used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI). nih.govbiorxiv.org Studies have shown that metabolites can form adducts with the MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB), which can complicate data interpretation. nih.govbiorxiv.org Identifying these adducts is crucial to avoid overestimating the number of unique metabolites in a sample. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation and quantification of 2-Hydroxy-3-nitropropanoic acid. While extensive, publicly available experimental spectra for this specific compound are limited, the principles of these methods allow for a predictive analysis of its spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of the molecule's functional groups. For 2-Hydroxy-3-nitropropanoic acid (C₃H₅NO₅), the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) moieties. The broad O-H stretching band from both the carboxylic acid and the alcohol group would be prominent, typically in the 3500-2500 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid would present a strong, sharp peak around 1700-1725 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group are expected to appear near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within the molecule. The presence of the nitro group (-NO₂) and the carbonyl group (C=O) from the carboxylic acid are the primary chromophores in 2-Hydroxy-3-nitropropanoic acid. These groups are expected to result in UV absorption. The n → π* transition of the nitro group typically occurs in the 270-280 nm range, while the carbonyl group's n → π* transition is often observed in a similar region. The more intense π → π* transitions would occur at shorter wavelengths. The exact absorption maxima (λ_max) and molar absorptivity would be influenced by the solvent environment.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate and predict the vibrational frequencies and electronic transitions, offering theoretical spectra that complement and guide experimental investigations, especially when empirical data is scarce.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (alcohol & carboxylic acid) | 3500 - 2500 (broad) | Stretching |

| C-H (alkane) | 2980 - 2850 | Stretching |

| C=O (carboxylic acid) | 1725 - 1700 | Stretching |

| N=O (nitro group) | 1560 - 1540 (asymmetric) | Stretching |

| N=O (nitro group) | 1360 - 1340 (symmetric) | Stretching |

| C-O | 1300 - 1200 | Stretching |

| C-N | 1100 - 1000 | Stretching |

Crystallographic and Structural Biology Approaches

X-ray Crystallography of Compound-Protein Binding

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including how a small molecule like 2-Hydroxy-3-nitropropanoic acid binds to a protein target at an atomic level. This method involves crystallizing a protein in the presence of the compound and then diffracting X-rays off the resulting crystal. The diffraction pattern provides the data needed to calculate an electron density map and build an atomic model of the protein-ligand complex.

This approach reveals critical information for structure-based drug design, including:

The precise binding orientation (pose) of the compound within the protein's active or allosteric site.

The specific intermolecular interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, that stabilize the complex.

Any conformational changes in the protein that occur upon compound binding.

Despite the utility of this technique, a review of the available scientific literature and structural databases indicates that no crystal structures of 2-Hydroxy-3-nitropropanoic acid in complex with a protein target have been deposited to date.

Protein Data Bank (PDB) Entries and Structural Insights

The Protein Data Bank (PDB) is the single global archive for information about the 3D structures of large biological molecules, including proteins and nucleic acids. A thorough search of the PDB archive for structures containing 2-Hydroxy-3-nitropropanoic acid as a ligand did not yield any results.

The absence of PDB entries for this compound means there is currently no experimental, atomic-level insight into its specific binding modes with any protein. Future research involving the co-crystallization of this compound with potential enzyme targets would be necessary to populate the PDB with this information and provide a structural basis for understanding its biological activity.

| Database Searched | Query | Results Found |

| Protein Data Bank (PDB) | Ligand Name: 2-Hydroxy-3-nitropropanoic acid | 0 |

| Protein Data Bank (PDB) | Ligand Synonym: 2-hydroxy-3-nitropropionic acid | 0 |

Computational and Theoretical Studies

Molecular Docking and Simulation of Compound-Target Interactions

In the absence of experimental crystal structures, molecular docking and simulation serve as essential computational tools to predict and analyze how 2-Hydroxy-3-nitropropanoic acid might interact with protein targets. Molecular docking algorithms place a 3D model of the ligand into the binding site of a protein and score the potential poses based on binding affinity or energy.

The process involves:

Obtaining or generating a 3D structure of 2-Hydroxy-3-nitropropanoic acid.

Identifying a target protein and its putative binding site from existing crystallographic or homology-modeled structures.

Using docking software (e.g., AutoDock, Glide, GOLD) to explore possible binding conformations of the ligand within the site.

Analyzing the results, which typically include binding energy scores (e.g., in kcal/mol) and a detailed view of the predicted interactions with key amino acid residues.

While specific docking studies focused solely on 2-Hydroxy-3-nitropropanoic acid are not prominent in the literature, this methodology is routinely applied to similar small molecules. Such studies would be invaluable for hypothesizing its mechanism of action, identifying potential biological targets, and guiding the design of more potent analogues. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the protein-ligand complex over time.

| Parameter | Description | Example Value (Hypothetical) |

| Binding Energy (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger predicted affinity. | -6.5 |

| Interacting Residues | Amino acids in the protein's binding site predicted to form key contacts (e.g., H-bonds) with the ligand. | Arg120, Ser245, Tyr300 |

| RMSD (Å) | Root-mean-square deviation, used to compare the docked pose to a known reference conformation (if available). | N/A |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms involving 2-Hydroxy-3-nitropropanoic acid at the electronic level. rsc.org These theoretical studies can provide a deep understanding of its reactivity, stability, and the pathways of its formation or degradation.

Key applications of quantum chemistry in this context include:

Modeling Reaction Pathways: Calculating the potential energy surface for a reaction, such as the synthesis of 2-Hydroxy-3-nitropropanoic acid (e.g., via a nitroaldol or Henry reaction), to identify transition states and intermediates.

Determining Activation Energies: Quantifying the energy barriers for specific reaction steps, which helps in predicting reaction rates and understanding catalytic effects.

While specific published studies detailing the quantum chemical analysis of reaction mechanisms for 2-Hydroxy-3-nitropropanoic acid are not widely reported, the methodology provides a powerful, non-experimental route to probe its chemical behavior. rsc.org Such computational work is crucial for optimizing synthetic routes and predicting potential metabolic transformations.

Potential Research Applications Non Clinical and Non Human

As a Synthetic Building Block for Complex Organic Molecules

2-Hydroxy-3-nitropropanoic acid serves as a valuable and versatile starting material in organic synthesis, particularly for the creation of complex molecules with specific stereochemistry. Its functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—provide multiple points for chemical modification, making it an attractive precursor for a range of valuable compounds.

Precursor for Optically Active β-Amino Acids and Derivatives (e.g., Isoserine)

A significant application of 2-hydroxy-3-nitropropanoic acid is its role as a precursor in the synthesis of optically active β-amino acids, such as isoserine. nih.govwikipedia.org Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, is an isomer of serine and a component of several natural products with antibiotic properties. wikipedia.orgclockss.org The synthesis of optically pure β-amino acids is of great interest due to their importance as intermediates in the production of pharmaceuticals and other biologically active substances. google.com

The conversion of 2-hydroxy-3-nitropropanoic acid to isoserine typically involves the stereoselective reduction of the nitro group to an amino group. One effective method to achieve this is through biocatalytic stereoselective hydrolysis of esters of 2-hydroxy-3-nitropropanoic acid. nih.govoup.com For instance, studies have shown that various microorganisms can be employed to selectively hydrolyze these esters, leading to the production of optically active intermediates. nih.gov A notable example is the use of the bacterium Nocardia globerula, which can produce (R)-n-butyl-2-hydroxy-3-nitropropanoate with a high enantiomeric excess. This intermediate can then be readily converted to (S)-isoserine. nih.govoup.com

The following table summarizes the key steps and outcomes of a representative biocatalytic resolution for the synthesis of optically active isoserine from 2-hydroxy-3-nitropropanoic acid esters.

| Step | Description | Key Reagents/Catalysts | Product | Enantiomeric Excess (ee) |

| Esterification | Conversion of 2-hydroxy-3-nitropropanoic acid to its ester derivative. | n-butanol, acid catalyst | n-butyl-2-hydroxy-3-nitropropanoate | N/A |

| Biocatalytic Hydrolysis | Stereoselective hydrolysis of the racemic ester. | Nocardia globerula IFO13150 | (R)-n-butyl-2-hydroxy-3-nitropropanoate and (S)-2-hydroxy-3-nitropropanoic acid | 92% for both |

| Conversion to Isoserine | Reduction of the nitro group of the resolved acid. | Catalytic hydrogenation (e.g., H₂, Pd/C) | (S)-Isoserine | High |

Intermediate in the Synthesis of Chiral Compounds

Beyond its application in synthesizing isoserine, 2-hydroxy-3-nitropropanoic acid is a valuable intermediate for a broader range of chiral compounds. The presence of multiple functional groups allows for various chemical transformations to build complex molecular architectures with controlled stereochemistry. Chiral 3-hydroxypyrrolidine and its derivatives, for example, are essential intermediates for a variety of chiral medicines, including antibiotics and antipsychotics. google.com

The synthetic utility of 2-hydroxy-3-nitropropanoic acid stems from the ability to manipulate its functional groups sequentially. For example, the hydroxyl group can be protected, allowing for selective reactions at the carboxylic acid or nitro group. Subsequent reduction of the nitro group and cyclization reactions can lead to the formation of heterocyclic compounds, which are common scaffolds in medicinal chemistry.

Role in Agrochemistry and Environmental Science

Investigation of Plant-Microbe Interactions

In the realm of agrochemistry and environmental science, compounds structurally related to 2-hydroxy-3-nitropropanoic acid, such as 3-nitropropionic acid (3-NPA), play a role in plant-microbe interactions. nih.gov 3-NPA is produced by a variety of plants, fungi, and bacteria and often serves a protective function against herbivores and predators. nih.gov The study of these interactions is crucial for understanding ecosystem dynamics and for developing novel strategies in agriculture.

The presence of nitro compounds in the rhizosphere, the soil region directly influenced by root secretions, can affect the microbial communities that are vital for plant health and nutrient cycling. mdpi.commdpi.com Research into how these compounds modulate the communication and establishment of beneficial or pathogenic microbes can provide insights for developing more resilient crops and sustainable agricultural practices. mdpi.com For instance, understanding the molecular dialogue between plants and microbes, which can involve the release of specific molecules like nitro compounds, is a key area of investigation. mdpi.com

Environmental Fate and Biodegradation Studies

The environmental fate and biodegradation of nitroaliphatic compounds are of significant interest due to their potential persistence and ecological impact. Studies on the biodegradation of related polyesters, such as poly(3-hydroxybutyrate-co-3-hydroxypropionate), reveal that the presence of different monomer units influences the rate of enzymatic degradation. kpi.uanih.gov

Biotechnological Production and Engineered Pathways

The biotechnological production of hydroxy acids, including the structurally related 3-hydroxypropionic acid (3-HP), has gained significant attention as a sustainable alternative to chemical synthesis. frontiersin.orgnih.govmdpi.com Metabolic engineering and synthetic biology approaches are being employed to develop microbial cell factories capable of producing these compounds from renewable feedstocks like glycerol (B35011) and glucose. frontiersin.orgmdpi.comnih.govrsc.org

Several biosynthetic pathways have been engineered in microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce 3-HP. frontiersin.orgnih.govrsc.org These pathways often involve the introduction of heterologous genes and the optimization of metabolic fluxes to channel carbon towards the desired product. For example, pathways starting from glycerol or malonyl-CoA have been successfully implemented. frontiersin.orgmdpi.com The development of efficient microbial production systems for 2-hydroxy-3-nitropropanoic acid could similarly offer a greener route to this valuable chemical, reducing reliance on traditional chemical synthesis methods.

The following table provides an overview of representative engineered pathways for the production of the related compound, 3-hydroxypropionic acid.

| Pathway | Precursor | Key Enzymes | Host Organism |

| Glycerol-dependent | Glycerol | Glycerol dehydratase, Aldehyde dehydrogenase | Escherichia coli, Klebsiella pneumoniae |

| Malonyl-CoA | Glucose/Acetate | Acetyl-CoA carboxylase, Malonyl-CoA reductase | Escherichia coli, Saccharomyces cerevisiae |

| β-Alanine | Glucose/Xylose | Aspartate α-decarboxylase, β-alanine-pyruvate transaminase, Malonate-semialdehyde reductase | Saccharomyces cerevisiae |

These engineered pathways highlight the potential for developing tailored microbial systems for the production of specific hydroxy acids, including 2-hydroxy-3-nitropropanoic acid, by leveraging the tools of synthetic biology.

Microbial Fermentation for Compound Production or Biotransformation

The use of microorganisms for the production or biotransformation of 2-Hydroxy-3-nitropropanoic acid represents a significant area of research. A notable study investigated the biocatalytic stereoselective hydrolysis of esters of 2-hydroxy-3-nitropropionic acid. In this research, a screening of three hundred different microorganism strains was conducted to evaluate their ability to hydrolyze ethyl 2-hydroxy-3-nitropropionic acid.

Among the extensive list of screened microbes, the bacterium Nocardia globerula IFO13150 was identified as a particularly effective biocatalyst. This strain demonstrated the ability to produce n-butyl (R)-2-hydroxy-3-nitropropionate with a high enantiomeric excess of 92%. Simultaneously, it produced the corresponding carboxylic acid, (S)-2-hydroxy-3-nitropropanoic acid, also with a 92% enantiomeric excess. This stereospecific biotransformation is of significant interest as it provides a potential green chemistry route to optically active forms of the acid, which are valuable for the synthesis of other chiral molecules, such as the non-proteinogenic amino acid isoserine.

The research highlights the potential of whole-cell microbial fermentation not just for the production of 2-Hydroxy-3-nitropropanoic acid itself, but for the resolution of racemic mixtures of its esters to yield enantiomerically pure forms of the acid and its derivatives.

Table 1: Microbial Biotransformation of 2-Hydroxy-3-nitropropanoic Acid Ester

| Microorganism | Substrate | Product(s) | Enantiomeric Excess (ee) |

|---|

Enzyme Engineering for Enhanced Synthesis or Degradation

Building upon the findings from microbial screening, research has also delved into the specific enzymes that could be responsible for the synthesis or degradation of 2-Hydroxy-3-nitropropanoic acid. The aforementioned study that screened microorganisms also included an evaluation of forty different enzymes for the hydrolysis of ethyl 2-hydroxy-3-nitropropionic acid. While the specific enzymes were not detailed in the initial report, the broad screening indicates a clear interest in identifying enzymatic catalysts for this transformation.

The enzymatic activity observed in Nocardia globerula is likely attributable to one or more hydrolase enzymes, such as an esterase or a lipase. Research on enzymes from Nocardia globerula has identified various enzymes with relevant catalytic activities, including aryl acylamidases that can hydrolyze esters and alcohol dehydrogenases that act on ketoesters. nih.govnih.gov

Enzyme engineering offers a promising avenue to enhance the efficiency and selectivity of these biocatalytic processes. Techniques such as directed evolution and rational design could be applied to the native enzymes from organisms like Nocardia globerula to:

Improve catalytic efficiency (kcat/KM): Increase the rate at which the enzyme converts the substrate to the product.

Enhance stereoselectivity: Further increase the enantiomeric excess of the desired chiral product beyond the already high 92%.

Broaden substrate scope: Modify the enzyme to accept a wider range of esters of 2-Hydroxy-3-nitropropanoic acid.

Increase stability: Engineer the enzyme to withstand harsher industrial process conditions, such as higher temperatures or different pH levels.

While specific studies on the engineering of enzymes for 2-Hydroxy-3-nitropropanoic acid synthesis are not yet prominent in the literature, the principles established in the broader field of enzyme engineering for esterases and other hydrolases are directly applicable. The development of robust and highly selective enzymes would be a critical step towards the economically viable and environmentally friendly production of enantiomerically pure 2-Hydroxy-3-nitropropanoic acid for its potential applications in chemical synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Hydroxy-3-nitropropanoic acid |

| Ethyl 2-hydroxy-3-nitropropionate |

| n-Butyl (R)-2-hydroxy-3-nitropropionate |

| (S)-2-hydroxy-3-nitropropanoic acid |

Q & A

Basic: What are the established synthetic routes for 2-Hydroxy-3-nitropropanoic acid, and what experimental parameters influence yield?

Answer:

The compound is typically synthesized via nitration of β-hydroxypropanoic acid derivatives or selective oxidation of nitro-alcohol precursors. Key steps include:

- Nitration : Introduce the nitro group using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

- Oxidation/Reduction : Adjust redox conditions (e.g., KMnO4 for hydroxyl group oxidation or H2/Pd-C for nitro group reduction) to refine functional group positioning .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. Yield optimization requires strict temperature control and stoichiometric precision, particularly in nitration steps.

Advanced: How can catalytic efficiency be enhanced during selective reduction of the nitro group in 2-Hydroxy-3-nitropropanoic acid?

Answer:

Advanced methodologies focus on catalyst selection and reaction engineering:

- Catalyst Screening : Compare Pd/C, Raney Ni, and NaBH4 systems. Pd/C in ethanol at 50°C often achieves >90% selectivity for amine formation, but residual hydroxyl group stability must be monitored via HPLC .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitro group accessibility but may require post-reaction acid quenching to prevent byproduct formation.

- In Situ Monitoring : Use FTIR or <sup>1</sup>H NMR to track nitro → amine conversion and adjust H2 flow rates dynamically .

Basic: What analytical techniques are recommended for confirming the structural integrity of 2-Hydroxy-3-nitropropanoic acid?

Answer:

- Spectroscopy :

- <sup>13</sup>C NMR : Verify nitro (δ 140–150 ppm) and hydroxyl (δ 60–70 ppm) group positions .

- IR : Identify -NO2 asymmetric stretching (1520–1350 cm<sup>-1</sup>) and -OH stretches (3200–3600 cm<sup>-1</sup>) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS confirms volatile derivatives .

Advanced: How should researchers resolve contradictions in reported safety data for 2-Hydroxy-3-nitropropanoic acid?

Answer:

Discrepancies in safety profiles (e.g., GHS classification gaps in vs. 6) require:

- Tiered Testing : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) to fill data gaps.

- Cross-Referencing : Compare with structurally analogous nitro compounds (e.g., 3-nitrophenyl derivatives) to infer hazards .

- Environmental Fate Analysis : Use EPI Suite models to predict biodegradation pathways and ecotoxicity if discharge risks exist .

Basic: What are the best practices for handling and storing 2-Hydroxy-3-nitropropanoic acid to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N2) at 2–8°C to prevent hydrolysis or nitro group degradation .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure; neutralize spills with sodium bicarbonate .

Advanced: What experimental approaches can determine the compound’s shelf-life under varying storage conditions?

Answer:

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), monitoring degradation via LC-MS every 7 days .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate degradation rates at standard storage temperatures .

- Stabilizer Screening : Test antioxidants (e.g., BHT) or desiccants (silica gel) to prolong shelf-life .

Advanced: How can computational methods aid in predicting the reactivity of 2-Hydroxy-3-nitropropanoic acid in novel reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for nitro group reduction or hydroxyl oxidation, predicting regioselectivity .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., water vs. THF) for desired pathways .

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using historical kinetic data .

Basic: What are the critical parameters for scaling up laboratory-scale synthesis of 2-Hydroxy-3-nitropropanoic acid?

Answer:

- Heat Management : Implement jacketed reactors to control exothermic nitration steps .

- Mixing Efficiency : Use high-shear mixers to ensure homogeneous reaction conditions during oxidation .

- Process Analytics : Inline PAT tools (e.g., Raman spectroscopy) monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.